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Abstract
HMPL-813, also known as Epitinib, is an orally available, second-generation, selective

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been

specifically designed for optimal tissue distribution, including significant brain penetration, to

target tumors with EGFR overexpression or sensitizing mutations.[1][2] Preclinical and clinical

studies have demonstrated its potential in treating various solid tumors, particularly non-small

cell lung cancer (NSCLC) with brain metastases and glioblastoma.[1][3][4] This document

provides a comprehensive technical overview of HMPL-813, including its chemical properties,

mechanism of action, preclinical findings, and clinical trial data.

Chemical Structure and Physicochemical Properties
Epitinib is a small molecule inhibitor with the chemical formula C24H26N6O2.[5][6] Its

chemical and physical properties are summarized in the table below.
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Property Value Source

IUPAC Name

4-ethyl-N-[4-(3-

ethynylanilino)-7-

methoxyquinazolin-6-

yl]piperazine-1-carboxamide

[6]

Synonyms HMPL-813, Epitinib, HMPL813 [5][6]

CAS Number 1203902-67-3 (free base) [5]

Molecular Formula C24H26N6O2 [5][6]

Molecular Weight 430.51 g/mol [5][6]

Exact Mass 430.2117 g/mol [5]

SMILES

CCN1CCN(CC1)C(=O)NC2=C

(C=C3C(=C2)C(=NC=N3)NC4

=CC=CC(=C4)C#C)OC

[6]

InChI Key
DQAZPZIYEOGZAF-

UHFFFAOYSA-N
[5][6]

Mechanism of Action
HMPL-813 functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[7] The

activation of EGFR, a receptor tyrosine kinase, triggers a cascade of downstream signaling

pathways crucial for cell proliferation, survival, and angiogenesis.[1][8] In many cancers, EGFR

is overexpressed or harbors activating mutations, leading to uncontrolled tumor growth.[8]

Epitinib targets the intracellular tyrosine kinase domain of the EGFR, competing with ATP for

its binding site.[8] This inhibition prevents the autophosphorylation of the receptor, a critical

step in its activation.[8] Consequently, the downstream signaling pathways, including the RAS-

RAF-MEK-ERK MAPK and the AKT-PI3K-mTOR pathways, are blocked.[8] The inhibition of

these pathways by HMPL-813 leads to several cellular outcomes conducive to anti-tumor

activity:

Growth Arrest: Upregulation of growth inhibitory proteins such as the cyclin-dependent

kinase inhibitor p27.[8]
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Reduced Proliferation: Decreased expression of the proliferation marker Ki67.[8]

Apoptosis: Increased programmed cell death.[8]

Inhibition of Angiogenesis: Disruption of signals that promote new blood vessel formation.[8]

The signaling pathway inhibited by HMPL-813 is illustrated below.
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Caption: HMPL-813 Mechanism of Action on the EGFR Signaling Pathway.
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Preclinical Studies
In preclinical models, Epitinib demonstrated promising anti-tumor activity and a favorable

pharmacokinetic profile.[1] Notably, it showed excellent brain penetration, suggesting its

potential to treat primary brain tumors and brain metastases.[1][2] Studies in orthotopic brain

tumor models revealed good efficacy when administered orally at doses well below toxic levels.

[1] These preclinical findings provided a strong rationale for its clinical development, particularly

for central nervous system (CNS) malignancies.[1]

Clinical Development
HMPL-813 has been evaluated in several clinical trials for various solid tumors.

Phase I First-in-Human Study (NCT02590952)
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of Epitinib in patients with advanced solid

tumors.[2][7]

Experimental Protocol:

Study Design: The dose-escalation phase followed a classic "3+3" design.[2]

Patient Population: Patients with histopathologically confirmed advanced solid tumors who

had failed standard treatment.[7]

Dosing: Oral administration of Epitinib once daily (q.d.), starting at 20 mg and escalating to

40 mg, 80 mg, 120 mg, 160 mg, 200 mg, and 250 mg.[7]

Primary Endpoints: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).[7]

The workflow for the dose-escalation phase is depicted below.
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Caption: 3+3 Dose Escalation Design for Phase I Trial.
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Results:

A total of 36 patients were enrolled in the dose-escalation phase across 7 dose levels up to

240 mg.[2]

No DLTs were observed, and the MTD was not reached.[2]

The Recommended Phase II Dose (RP2D) was determined to be 160 mg q.d. based on

safety, pharmacokinetics, and preliminary efficacy data.[2]

The most common adverse events (AEs) were skin rash, diarrhea, and elevated liver

enzymes.[2]

Epitinib exposure increased proportionally up to the 160 mg dose, with an average terminal

half-life (T1/2) ranging from 38 to 54 hours.[2]

Phase Ib Expansion in NSCLC with Brain Metastasis
(NCT02590952)
The expansion phase of the study focused on patients with EGFR-mutant NSCLC with brain

metastases.[2][4]

Results:

The table below summarizes the efficacy data from this cohort.

Dose
Objective
Response Rate
(ORR) (95% CI)

Median Duration of
Response (months)
(95% CI)

Median
Progression-Free
Survival (months)
(95% CI)

120 mg (n=30) 53.6% (33.9%-72.5%) 7.40 (3.70-7.40) 7.40 (5.40-9.20)

160 mg (n=42) 40.5% (25.6%-56.7%) 9.10 (6.50-12.00) 7.40 (5.50-10.00)

Data from a study with an enrollment period between April 2015 and April 2019.[4]
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Phase Ib Study in Glioblastoma (NCT03231501)
This open-label, single-arm study evaluated Epitinib in patients with histologically confirmed

glioblastoma with EGFR gene amplification who had failed standard treatment.[3]

Experimental Protocol:

Study Design: Simon two-stage design.[3]

Patient Population: Patients with histologically confirmed glioblastoma with EGFR gene

amplification, for whom standard treatment has failed or is not available.[3]

Dosing: Patients received either 120 mg or 160 mg of Epitinib orally once daily in 28-day

cycles until disease progression or unacceptable toxicity.[3]

Primary Endpoint: To be assessed based on the study design.

The logical relationship of HMPL-813's development from preclinical to clinical stages is

outlined below.
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Caption: HMPL-813 Development Pathway.

Conclusion
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HMPL-813 (Epitinib) is a promising, brain-penetrant, selective EGFR TKI. Its mechanism of

action, involving the inhibition of key downstream signaling pathways, has translated into

meaningful clinical activity in patients with advanced solid tumors, particularly those with CNS

involvement. The determination of the RP2D and the encouraging efficacy signals in NSCLC

with brain metastases and glioblastoma warrant further investigation in larger, well-controlled

clinical trials. The favorable safety profile, consistent with other EGFR TKIs, further supports its

continued development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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